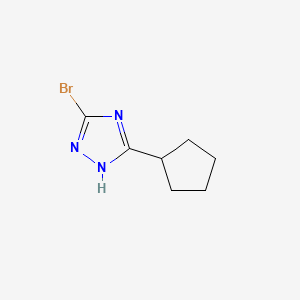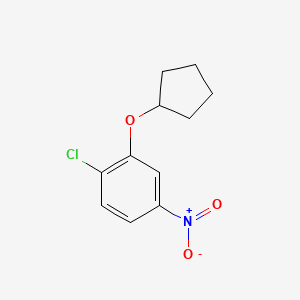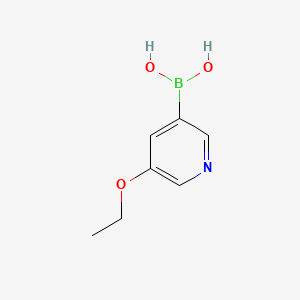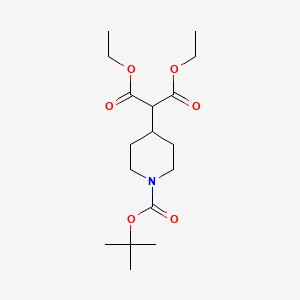
5-Bromo-3-cyclopentyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole involves the introduction of a bromine atom onto a cyclopentyl-1H-1,2,4-triazole scaffold. Various synthetic routes exist, including cyclization reactions and substitution reactions. Researchers have explored both conventional and novel methods to access this compound .
Scientific Research Applications
Patent Overview (2008 – 2011) Triazole compounds, including derivatives of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole, have attracted considerable interest for their wide range of biological activities. Patents filed between 2008 and 2011 highlight the importance of these compounds in developing new drugs with various therapeutic effects such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Innovations in synthesis methods and biological evaluations are critical for advancing triazole derivatives as pharmaceuticals. Emphasis on green chemistry and the urgent need for new drugs against resistant bacteria and neglected diseases are driving the research in this field (Ferreira et al., 2013).
Biological Activities of 1,2,4-Triazole Derivatives 1,2,4-Triazole derivatives have a significant presence in the pharmaceutical industry and are used in various applications such as plant protection, polymer materials, and anti-corrosion agents. The versatility of these compounds allows for extensive chemical modeling by introducing different pharmacophores, leading to a wide spectrum of biological activities. Some S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have demonstrated potential antimicrobial activity. These derivatives are active against a range of enzymes and show promise in treating conditions such as oxidation reactions, indicating potential antioxidant and antihypoxic activities. The forecasted biological activities suggest the possibility of these compounds exhibiting antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant effects (Bigdan, 2021).
Synthesis and Structural Analysis of Dibromo-Triazoles The synthesis of dibromo-triazoles and their amino derivatives is crucial due to their importance as functional materials. Their wide applications in medicinal chemistry, bio-conjugation, and materials chemistry stem from their high biological activity, low toxicity, and systemic nature. The synthesis process, involving bromination and amination, leads to the formation of compounds with confirmed structures through various characterization techniques such as NMR, IR, LC-MS, XRD, and elementary analysis. These compounds, especially the dibromo-4-amino-1,2,4-triazole and 3,5-dibromo-1-amino-1,2,4-triazole, have shown importance as intermediates for further modifications (Yu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-cyclopentyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJNEWZPHAAAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672507 |
Source


|
| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyclopentyl-1H-1,2,4-triazole | |
CAS RN |
1210976-47-8 |
Source


|
| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)

![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)



![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)
![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)